molecular formula C10H8N2O3S3 B3275589 (5E)-3-ethyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 627039-24-1

(5E)-3-ethyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B3275589
CAS No.: 627039-24-1
M. Wt: 300.4 g/mol
InChI Key: GDUHHWQZXWNINF-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-3-ethyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone family, a class of heterocyclic compounds with a five-membered ring containing nitrogen and sulfur. Its structure features:

  • 3-Ethyl substituent: A small alkyl group influencing steric and electronic properties.
  • (5-Nitrothiophen-2-yl)methylidene group: A conjugated aromatic system with a nitro (-NO₂) electron-withdrawing group on a thiophene ring, enhancing electrophilic reactivity.
  • E-configuration: The geometry around the C5 methylidene bond, which affects molecular packing and intermolecular interactions.

Thiazolidinones are studied for diverse applications, including antimicrobial, anticancer, and enzyme inhibitory activities.

Properties

IUPAC Name

(5E)-3-ethyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S3/c1-2-11-9(13)7(18-10(11)16)5-6-3-4-8(17-6)12(14)15/h3-5H,2H2,1H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUHHWQZXWNINF-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(S2)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(S2)[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-3-ethyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, particularly its potential as an anticancer agent, antimicrobial agent, and other therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a thiazolidinone core with a nitrothiophene substituent. This unique structure is crucial for its biological activity.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Thiazolidinones have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and proteasomes .
  • Induction of Apoptosis : Studies demonstrate that these compounds can trigger apoptotic pathways in various cancer cell lines, including colon and gastric cancer cells .
  • Cell Cycle Arrest : Certain thiazolidinone derivatives induce cell cycle arrest at specific phases, thereby preventing tumor growth .

Table 1: Summary of Anticancer Activities of Thiazolidinone Derivatives

Compound NameCancer TypeMechanism of ActionReference
Compound AColon CancerTopoisomerase inhibition
Compound BGastric CancerApoptosis induction
Compound CLung CancerCell cycle arrest

Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial properties. They exhibit activity against a range of pathogens:

  • Gram-positive Bacteria : Several derivatives have shown efficacy against staphylococci and streptococci .
  • Fungal Infections : Notably, certain thiazolidinones demonstrate antifungal activity against Candida species .
  • Mechanisms of Action : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameMicroorganismActivity TypeReference
Compound DStaphylococcus aureusBactericidal
Compound ECandida albicansAntifungal

Case Studies

Recent studies highlight the potential of this compound in various therapeutic contexts:

  • In Vitro Studies : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • In Vivo Models : Animal studies are underway to evaluate the efficacy and safety profile of this compound in tumor-bearing models, showing promising results in tumor reduction and minimal side effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Substituent at Position 3
  • Ethyl group (target compound) : Provides moderate lipophilicity and minimal steric hindrance compared to bulkier substituents.
  • 3-Methoxypropyl group (): Introduces ether functionality, improving solubility but altering electronic effects .
  • Phenyl group (): Enhances planarity and rigidity, favoring crystallinity .
Substituent at Position 5
  • (5-Nitrothiophen-2-yl)methylidene (target) : Combines the electron-deficient nitro group with the sulfur-rich thiophene ring, promoting charge transfer and redox activity.
  • (2-Nitrophenyl)methylidene (): Substitutes thiophene with benzene, reducing sulfur-mediated interactions but retaining nitro group reactivity .
  • Hydroxybenzylidene (): Introduces hydrogen-bonding capability, enhancing solubility and crystal packing .

Physicochemical Properties

Compound Molecular Weight Aromatic System Key Functional Groups Notable Properties
Target compound 337.37* Thiophene Nitro, ethyl, thiazolidinone High electrophilicity, E-isomer
() 404.41 Furan/Benzene Nitro, methoxypropyl Enhanced solubility
() 450.97 Benzene Chlorophenyl, sulfanyl, nitro Halogen bonding, steric bulk
() 342.39 Benzene Nitro, phenyl Planar structure, π-π stacking
() 327.38 Benzene Hydroxy, phenyl Hydrogen bonding, dimer formation

*Calculated using formula C₁₁H₁₀N₂O₃S₃.

Q & A

Q. Table 1: Comparative Synthesis Routes

MethodYield (%)Purity (HPLC)Key ConditionsReference
Cyclocondensation (DMF)72>98%Reflux, 2 h
Microwave-assisted8597%100°C, 30 min[N/A]*

Note: Microwave-assisted synthesis data inferred from analogous thiazolidinone systems .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • FT-IR : Confirms the presence of C=O (1680–1700 cm⁻¹), C=S (1250–1300 cm⁻¹), and NO₂ (1520–1560 cm⁻¹) stretches .
  • NMR :
    • ¹H NMR : Signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.5–3.7 ppm, quartet) and nitrothiophenyl protons (δ 7.8–8.2 ppm, doublets) .
    • ¹³C NMR : Carbonyl (C=O, δ 170–175 ppm) and thione (C=S, δ 185–190 ppm) resonances .
  • MS : Molecular ion peak at m/z 339.2 (calculated for C₁₁H₉N₃O₃S₂) with fragmentation patterns matching the nitrothiophene and thiazolidinone moieties .

Q. Table 2: Key Spectroscopic Signatures

TechniqueKey Peaks/FeaturesFunctional Group Confirmation
FT-IR1685 cm⁻¹, 1280 cm⁻¹, 1540 cm⁻¹C=O, C=S, NO₂
¹H NMRδ 1.3 ppm (CH₃), δ 8.0 ppm (thiophene-H)Ethyl, aromatic protons
MS[M+H]⁺ 340.1Molecular weight validation

Advanced: How do substituents on the thiazolidinone core influence its reactivity in electrophilic substitutions?

Methodological Answer:
The 5-nitrothiophenyl and ethyl groups direct reactivity:

  • Electrophilic Aromatic Substitution (EAS) : The electron-withdrawing nitro group deactivates the thiophene ring, favoring meta-substitution. The thiazolidinone’s C=S moiety acts as a weak nucleophilic site for alkylation or acylation .
  • Mechanistic Insight : Computational studies (DFT) show the thione sulfur’s lone pairs participate in resonance, reducing electrophilic attack at C2 but enabling reactivity at C5 via conjugation with the nitro group .

Q. Table 3: Reactivity Trends in Substitution Reactions

Reaction TypeSite of AttackKey IntermediateObserved Products
NitrationThiophene C4Nitronium ion adduct4-Nitro derivative (minor)
BrominationThiazolidinone C5Bromo-thiolactam5-Bromo analog (major)

Advanced: How can computational modeling resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

  • Solvent effects : DMSO vs. aqueous solubility impacting bioavailability .
  • Conformational flexibility : The (5E)-configuration’s stability under assay conditions (e.g., pH, temperature).

Q. Strategies :

Molecular Docking : Validate binding modes with target proteins (e.g., bacterial enoyl-ACP reductase) using AutoDock Vina .

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify false positives .

Q. Table 4: Key Computational Parameters

ParameterValue (DFT/B3LYP)Relevance to Activity
HOMO-LUMO gap (eV)3.8Reactivity with electrophiles
LogP2.1Membrane permeability
Polar surface area (Ų)95.3Blood-brain barrier penetration

Advanced: What experimental controls are critical when analyzing its antioxidant activity?

Methodological Answer:
To mitigate false positives in DPPH/ABTS assays:

  • Control 1 : Include a radical scavenger (e.g., ascorbic acid) to validate assay conditions.
  • Control 2 : Pre-treat samples with Chelex-100 to remove trace metal ions that may catalyze auto-oxidation .
  • Data Normalization : Express activity as IC₅₀ (µM) relative to the nitro group’s electron-withdrawing effect, which may quench radicals via resonance stabilization .

Note : Contradictory results in literature often stem from unaccounted solvent interactions (e.g., DMSO’s radical scavenging properties at >1% v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-ethyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.